molecular formula C24H29BrN4O2S B305999 N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B305999
M. Wt: 517.5 g/mol
InChI Key: WIMPICWYQUOEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties that make it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells. This compound may also have other mechanisms of action that have not yet been discovered.
Biochemical and Physiological Effects
N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound may have effects on other biological processes, such as inflammation and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the growth of cancer cells, while having little to no effect on normal cells. This makes it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are many future directions for research on N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. One area of research is to further investigate its mechanism of action and its potential use in the treatment of cancer and other diseases. Another area of research is to develop new derivatives of this compound that may have improved efficacy and reduced toxicity. Overall, N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a valuable tool for scientific research and has the potential to lead to new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves a series of chemical reactions. The starting materials include 2-bromo-4,5-dimethylphenylamine, ethyl 4-(bromomethyl)benzoate, and 4-ethyl-5-(hydroxymethyl)-4H-1,2,4-triazole-3-thiol. These compounds are reacted together in the presence of a base and a solvent to yield the final product. This synthesis method has been optimized to produce high yields of pure N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been used in a variety of scientific research applications. One of the main areas of research has been in the field of cancer biology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Molecular Formula

C24H29BrN4O2S

Molecular Weight

517.5 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H29BrN4O2S/c1-6-29-22(13-31-19-9-7-18(8-10-19)15(2)3)27-28-24(29)32-14-23(30)26-21-12-17(5)16(4)11-20(21)25/h7-12,15H,6,13-14H2,1-5H3,(H,26,30)

InChI Key

WIMPICWYQUOEKD-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C(=C2)C)C)Br)COC3=CC=C(C=C3)C(C)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C(=C2)C)C)Br)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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